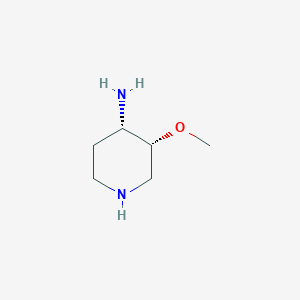
4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate
Übersicht
Beschreibung
4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the azetidine family of compounds and is known for its unique chemical properties that make it an attractive candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied as a potential treatment for various neurological disorders, including epilepsy and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the brain that are responsible for the production of inflammatory molecules. This inhibition leads to a reduction in inflammation and pain.
Biochemische Und Physiologische Effekte
4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as improve cognitive function. Additionally, it has been shown to have a neuroprotective effect, which may make it a potential treatment for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate in lab experiments is its well-established synthesis method. Additionally, it has been extensively studied and has been shown to have a number of potential applications in the field of medicine. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are a number of future directions for research on 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate. One potential direction is to further investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion
In conclusion, 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been extensively studied for its anti-inflammatory, analgesic, and anticonvulsant properties, as well as its potential as a treatment for various neurological disorders. While there are still limitations and further research needed, this compound holds promise for future medical applications.
Eigenschaften
IUPAC Name |
(4-oxo-1-phenylazetidin-2-yl) hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-6-9(15-10(13)14)11(8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPJGMGMBDWBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C1=O)C2=CC=CC=C2)OC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-mercapto-7H-benzo[de]anthracen-7-one](/img/structure/B1626770.png)

![2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone](/img/structure/B1626773.png)










